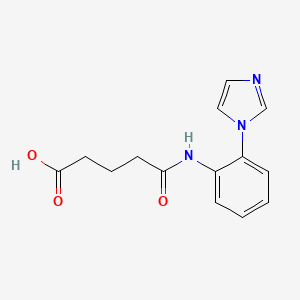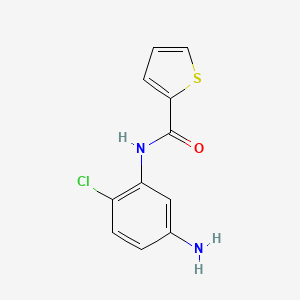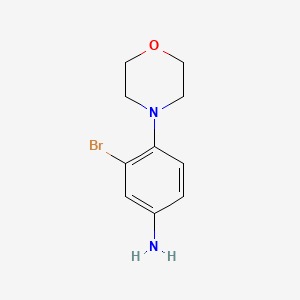
3-Brom-4-morpholinoanilin
Übersicht
Beschreibung
3-Bromo-4-morpholinoaniline is a chemical compound that is part of the morpholine family, which are heterocyclic secondary amine compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. While the provided papers do not directly discuss 3-Bromo-4-morpholinoaniline, they do provide insights into the synthesis, molecular structure, and reactivity of related morpholine derivatives, which can be extrapolated to understand the properties and potential synthesis routes for 3-Bromo-4-morpholinoaniline.
Synthesis Analysis
The synthesis of morpholine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols involves a Pd-catalyzed carboamination reaction, which is a key step in obtaining the morpholine products as single stereoisomers . Another approach involves transforming 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine using bromine in dichloromethane . These methods highlight the versatility in synthesizing morpholine derivatives, which could be adapted for the synthesis of 3-Bromo-4-morpholinoaniline.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be quite diverse. For example, the crystal structure of a complex morpholine derivative was determined, showing that the morpholine ring adopts a chair conformation, which is a common feature for six-membered heterocycles . This information is useful for predicting the conformational preferences of 3-Bromo-4-morpholinoaniline and understanding its potential interactions in chemical reactions.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions. The reactivity of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like morpholine has been studied, showing that these compounds can react to form 3-amino-substituted derivatives in high yields . This suggests that 3-Bromo-4-morpholinoaniline could also participate in nucleophilic substitution reactions, potentially leading to a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be influenced by their substituents. For instance, the introduction of a bromo substituent can significantly affect the reactivity and physical properties of the compound 10. These studies provide a foundation for understanding how the bromo group in 3-Bromo-4-morpholinoaniline might influence its behavior in chemical processes.
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften
- 3rd ODI: Das IND vs AUS 3rd ODI fand am Mittwoch, 22. März 2023 im M. A. Chidambaram Stadium in Chennai statt . Australien besiegte Indien im dritten Eintages-Länderspiel der Männer mit 21 Läufen . Australiens Spinner setzten Indien unter Druck und Adam Zampa glänzte mit dem Ball, als Australien Indien für 248 in 49.1 Overs ausspielte . Australische Spieler feierten mit der Trophäe, nachdem sie das dritte ODI-Cricketspiel gegen Indien gewonnen hatten, um die Serie mit 2-1 zu gewinnen
- 3rd T20: Das letzte India vs Australia 3rd T20I war im Jahr 2022 . Indien besiegte Australien im dritten und letzten T20I mit sechs Wickets und sicherte sich am Sonntag die dreiteilige Serie mit 2-1 Cameron Green (52 aus 21 Bällen) und Tim David (54) erzielten den Großteil der Läufe, als Australien nach der Einladung zum Schlag 186 für 7 erreichte . Die Details über das letzte Cricketspiel zwischen Indien und Australien sind wie folgt:
- 3rd ODI: Das IND vs AUS 3rd ODI fand am Mittwoch, 22. März 2023 im M. A. Chidambaram Stadium in Chennai statt . Australien besiegte Indien im dritten Eintages-Länderspiel der Männer mit 21 Läufen . Australiens Spinner setzten Indien unter Druck und Adam Zampa glänzte mit dem Ball, als Australien Indien für 248 in 49.1 Overs ausspielte . Australische Spieler feierten mit der Trophäe, nachdem sie das dritte ODI-Cricketspiel gegen Indien gewonnen hatten, um die Serie mit 2-1 zu gewinnen
- 3rd T20: Das letzte India vs Australia 3rd T20I war im Jahr 2022 . Indien besiegte Australien im dritten und letzten T20I mit sechs Wickets und sicherte sich am Sonntag die dreiteilige Serie mit 2-1 Cameron Green (52 aus 21 Bällen) und Tim David (54) erzielten den Großteil der Läufe, als Australien nach der Einladung zum Schlag 186 für 7 erreichte . Die Details über das letzte Cricketspiel zwischen Indien und Australien sind wie folgt:
- 3rd ODI: Das IND vs AUS 3rd ODI fand am Mittwoch, 22. März 2023 im M. A. Chidambaram Stadium in Chennai statt . Australien besiegte Indien im dritten Eintages-Länderspiel der Männer mit 21 Läufen . Australiens Spinner setzten Indien unter Druck und Adam Zampa glänzte mit dem Ball, als Australien Indien für 248 in 49.1 Overs ausspielte . Australische Spieler feierten mit der Trophäe, nachdem sie das dritte ODI-Cricketspiel gegen Indien gewonnen hatten, um die Serie mit 2-1 zu gewinnen
- 3rd T20: Das letzte India vs Australia 3rd T20I war im Jahr 2022 . Indien besiegte Australien im dritten und letzten T20I mit sechs Wickets und sicherte sich am Sonntag die dreiteilige Serie mit 2-1 Cameron Green (52 aus 21 Bällen) und Tim David (54) erzielten den Großteil der Läufe, als Australien nach der Einladung zum Schlag 186 für 7 erreichte . Die Details über das letzte Cricketspiel zwischen Indien und Australien sind wie folgt:
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3-Bromo-4-morpholinoaniline are currently unknown. This compound is a derivative of 4-Morpholinoaniline, which has been studied for its electrochemical oxidation properties . .
Mode of Action
It’s known that 4-morpholinoaniline, a related compound, undergoes electrochemical oxidation to form a p-quinonediimine intermediate, which can react with various nucleophiles
Pharmacokinetics
The compound has a molecular weight of 257.13, a density of 1.501 g/cm3, and a boiling point of 410.4ºC at 760 mmHg . These physical properties may influence its pharmacokinetic behavior, but specific studies are needed to determine its ADME properties.
Eigenschaften
IUPAC Name |
3-bromo-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWZCFFYGZRVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350171 | |
| Record name | 3-Bromo-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347324-26-9 | |
| Record name | 3-Bromo-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

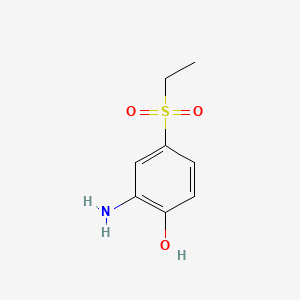

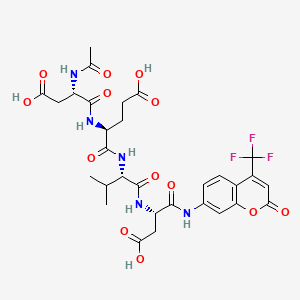
![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)

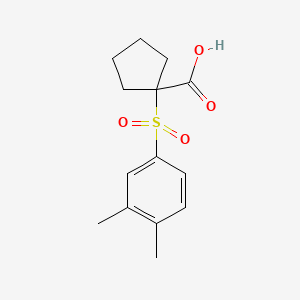
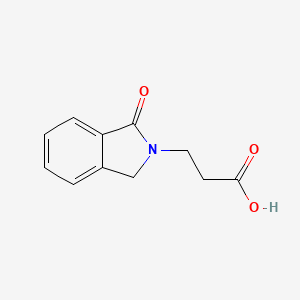

![3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid](/img/structure/B1330979.png)


